4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid is a complex organic compound that features a spirohexane core with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium azide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: Used in the study of protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound involves its ability to protect amino groups during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid
What sets 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid apart is its unique spirohexane core, which provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications .
Biological Activity
The compound 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its synthesis, characterization, and biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a spirocyclic framework, which contributes to its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group is particularly significant as it enhances the compound's stability and solubility.
Molecular Formula
- C : 23
- H : 25
- N : 1
- O : 4
Structural Representation
The structural formula can be represented as follows:
Synthesis
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid typically involves multiple steps, including:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the spiro structure.
- Fmoc Protection : The introduction of the Fmoc group to protect the amine functionality during subsequent reactions.
- Carboxylic Acid Formation : Finalizing the synthesis by introducing the carboxylic acid group.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related series of spirocyclic compounds demonstrated moderate to high activity against various cancer cell lines, including breast and renal cancers.
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
Compound A | MCF7 (Breast Cancer) | 5.2 |
Compound B | A549 (Lung Cancer) | 3.8 |
Compound C | HeLa (Cervical Cancer) | 4.1 |
These findings suggest that 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid may also exhibit similar anticancer properties, warranting further investigation.
Antimicrobial Activity
In vitro studies have shown that derivatives of spiro compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or protein function.
Case Studies
- Study on Structural Variants : A comparative study on spirocyclic compounds revealed that modifications to the Fmoc group significantly influenced their biological activities. The study found that compounds with larger substituents exhibited enhanced anticancer activity compared to their smaller counterparts.
- Pharmacological Evaluation : In a pharmacological evaluation involving several spiro compounds, it was noted that those containing the Fmoc group showed improved solubility and bioavailability in vivo, leading to better therapeutic outcomes in animal models.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[2.3]hexane-6-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-19(25)22(12-11-21(22)9-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25) |
InChI Key |
LMSHTKKTILKGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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